

# The Synthesis of Aldose Reductase-IN-3: A Technical Overview

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Compound of Interest		
Compound Name:	Aldose reductase-IN-3	
Cat. No.:	B15574130	Get Quote

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#### Introduction:

Aldose reductase-IN-3, a notable inhibitor of the aldose reductase enzyme, has garnered attention within the scientific community for its potential therapeutic applications. With the molecular formula C18H12CIN3O3S and a CAS number of 1390616-76-8, this compound, also identified as "Compound 5," exhibits a moderate inhibitory effect on aldose reductase with an IC50 value of 3.99  $\mu$ M. This technical guide provides a comprehensive overview of the available information regarding its synthesis, albeit limited, and the broader context of aldose reductase inhibition.

## **Quantitative Data Summary**

At present, publicly accessible scientific literature and chemical databases do not provide specific quantitative data regarding the synthesis of **Aldose reductase-IN-3**, such as reaction yields, specific reaction times, or detailed spectroscopic data for intermediates and the final product. The primary available quantitative datum is its biological activity:

Compound Name	CAS Number	Molecular Formula	IC50 (Aldose Reductase)
Aldose reductase-IN-3	1390616-76-8	C18H12CIN3O3S	3.99 µM



### **Core Synthesis Pathway**

Detailed, step-by-step experimental protocols for the synthesis of **Aldose reductase-IN-3** are not currently available in the public domain. Extensive searches of chemical literature and patent databases have not yielded a specific, reproducible synthetic route for this particular compound.

However, based on the chemical structure, a plausible synthetic strategy can be hypothesized. The molecule contains a central thiazole ring, an oxindole moiety, and a hydroxamic acid group. The synthesis would likely involve the construction of these key fragments followed by their assembly. A possible disconnection approach suggests the following key steps, though this remains speculative without experimental validation:

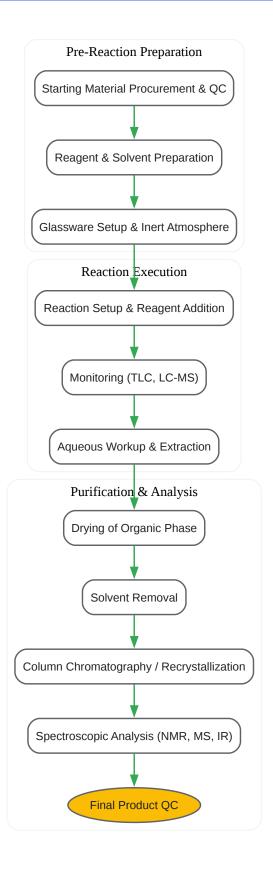
- Synthesis of the Thiazole Core: A Hantzsch thiazole synthesis or a related method could be employed, starting from a suitable thioamide and an α-haloketone.
- Preparation of the Oxindole Moiety: The chlorinated oxindole fragment could be synthesized through various established methods, such as the Stolle, Hinsberg, or Martinet synthesis, followed by appropriate functionalization.
- Coupling and Final Elaboration: The thiazole and oxindole fragments would then be coupled.
  The final step would likely involve the formation of the hydroxamic acid group from a corresponding carboxylic acid or ester precursor.

It is crucial to emphasize that this proposed pathway is a general chemical rationale and lacks the specific reagents, conditions, and purification methods that would be detailed in an experimental protocol.

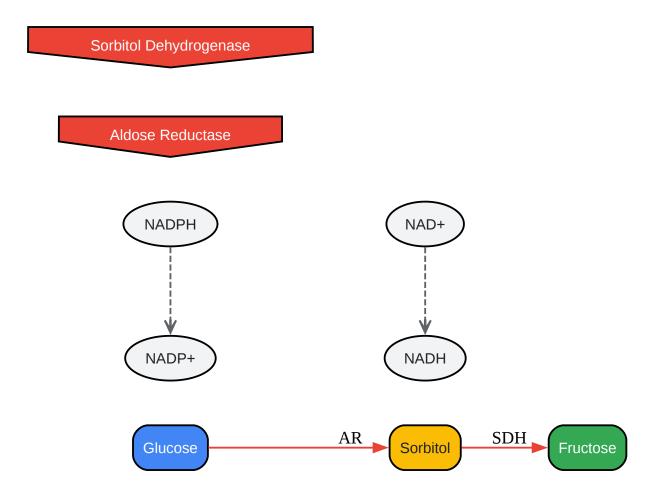
## **Experimental Protocols**

As the specific synthesis of **Aldose reductase-IN-3** has not been published, this section cannot provide detailed experimental protocols. The following represents a generalized workflow that would be anticipated for such a synthesis, based on common practices in medicinal chemistry.









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